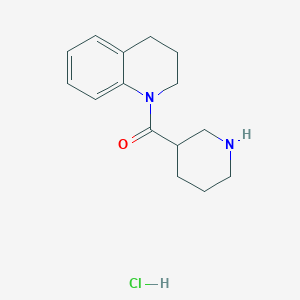
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
説明
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride, commonly referred to as DHQP, is a synthetic compound that has been utilized in scientific research for a variety of applications. It is a derivative of quinolone, which is a heterocyclic compound with a five-membered ring structure that consists of two nitrogen atoms and three carbon atoms. DHQP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of thymidylate, an important component of DNA synthesis. DHQP has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of the drug, as well as its use as a tool to study the mechanism of action of DHFR.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques for compounds structurally similar to 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride have been explored. For instance, Zheng Rui (2010) utilized piperidine-4-carboxylic acid and ethyl carbonochloridate to synthesize related compounds, emphasizing accessible starting materials and reasonable yield efficiency (Zheng Rui, 2010).
Chemical Structure and Analysis : Karkhut et al. (2014) synthesized and analyzed the structure of a compound closely related to 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride. Their research provided insights into the conformational stability and electronic properties of such compounds (Karkhut et al., 2014).
Crystal Structure Analysis : The study of the crystal structure of related compounds, as conducted by Revathi et al. (2015), can provide valuable information on the molecular arrangement and potential applications of 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride (Revathi et al., 2015).
Biological and Pharmacological Research
Receptor Antagonism : Lavreysen et al. (2004) explored a compound with structural similarity, which acts as a selective mGlu1 receptor antagonist. This research highlights the potential for 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride to interact with specific neurological receptors (Lavreysen et al., 2004).
Potential in Aggression Modulation : A study by Navarro et al. (2008) indicated that a structurally similar compound could suppress aggression in male mice, suggesting possible applications of 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride in behavioral studies (Navarro et al., 2008).
Miscellaneous Applications
- Fluorescence and Spectroscopic Properties : Al-Ansari (2016) investigated the fluorescence properties of compounds related to 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride. Such studies are crucial for understanding the electronic and optical characteristics of these compounds (Al-Ansari, 2016).
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-6-3-9-16-11-13)17-10-4-7-12-5-1-2-8-14(12)17;/h1-2,5,8,13,16H,3-4,6-7,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVCCVDZOGFXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)



![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)

